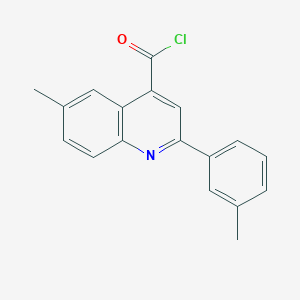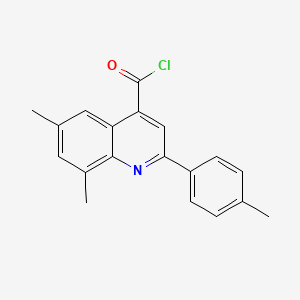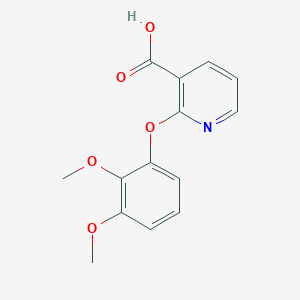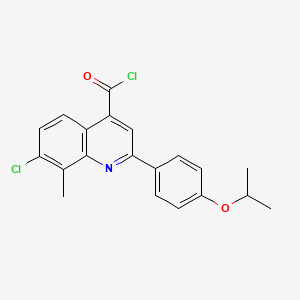![molecular formula C10H13ClN4O B1452809 [1-(3-méthoxyphényl)-1H-1,2,3-triazol-4-yl]méthanamine chlorhydrate CAS No. 1235441-33-4](/img/structure/B1452809.png)
[1-(3-méthoxyphényl)-1H-1,2,3-triazol-4-yl]méthanamine chlorhydrate
Vue d'ensemble
Description
“[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1235441-33-4 . It has a molecular weight of 240.69 . The compound is a versatile material used in scientific research. Its unique structure enables diverse applications, ranging from drug development to catalysis.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N4O.ClH/c1-15-10-4-2-3-9 (5-10)14-7-8 (6-11)12-13-14;/h2-5,7H,6,11H2,1H3;1H . This indicates that the compound contains a 1,2,3-triazole ring attached to a methoxyphenyl group and a methanamine group.
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like density, boiling point, melting point, and flash point are not available .
Applications De Recherche Scientifique
Modulation de l'entrée calcique régulée par les magasins (SOCE)
[1-(3-méthoxyphényl)-1H-1,2,3-triazol-4-yl]méthanamine chlorhydrate: a été identifié comme un modulateur potentiel de SOCE, qui est crucial pour les fonctions cellulaires telles que la prolifération, la différenciation, l'apoptose et l'expression génique . La capacité du composé à influencer l'afflux de calcium par les canaux SOCE peut être mise à profit pour des tests de sondage dans la recherche axée sur les voies de signalisation calcique.
Activité anticancéreuse
Les dérivés d'indole, qui partagent des similitudes structurales avec le composé en question, se sont montrés prometteurs dans la recherche anticancéreuse . Le potentiel du composé à se lier avec une forte affinité à de multiples récepteurs pourrait être exploré pour développer de nouveaux agents thérapeutiques ciblant les cellules cancéreuses.
Propriétés antivirales
Le squelette structural de l'indole, qui fait partie de la structure du composé, a été associé à des activités antivirales . Cela suggère que le this compound pourrait être synthétisé en dérivés qui pourraient servir d'agents antiviraux puissants.
Applications anti-inflammatoires
Les dérivés d'indole sont connus pour leurs propriétés anti-inflammatoires . La recherche sur les applications anti-inflammatoires de ce composé pourrait conduire au développement de nouveaux médicaments pour le traitement des maladies inflammatoires.
Activité antimicrobienne
Le noyau indole est souvent associé à une activité antimicrobienne . Des recherches supplémentaires pourraient explorer l'efficacité du this compound en tant qu'agent antimicrobien.
Synthèse chimique et conception de médicaments
La structure du composé en fait un échafaudage précieux pour la synthèse chimique et la conception de médicaments . Sa polyvalence pourrait être utilisée pour créer une variété de molécules pharmacologiquement actives.
Safety and Hazards
Propriétés
IUPAC Name |
[1-(3-methoxyphenyl)triazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O.ClH/c1-15-10-4-2-3-9(5-10)14-7-8(6-11)12-13-14;/h2-5,7H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWGCNTVENIVHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(N=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1235441-33-4 | |
| Record name | [1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















